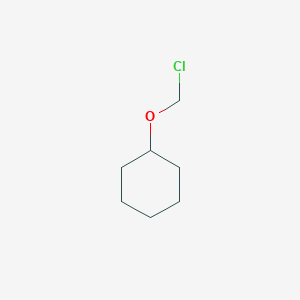

Chloromethyl Cyclohexyl Ether

CAS No.: 3587-62-0

Cat. No.: VC3739222

Molecular Formula: C7H13ClO

Molecular Weight: 148.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3587-62-0 |

|---|---|

| Molecular Formula | C7H13ClO |

| Molecular Weight | 148.63 g/mol |

| IUPAC Name | chloromethoxycyclohexane |

| Standard InChI | InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 |

| Standard InChI Key | GYCLGFVWNVHUPA-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)OCCl |

| Canonical SMILES | C1CCC(CC1)OCCl |

Introduction

Chemical Identity and Structural Properties

Chloromethyl cyclohexyl ether, also known as chloromethoxycyclohexane, is an organic compound with the molecular formula C₇H₁₃ClO. It is identified by the CAS number 3587-62-0 and EINECS number 680-118-2 . The compound's structure consists of a cyclohexyl ring connected to an oxygen atom, which is further bonded to a chloromethyl group.

Structural Identifiers

The compound can be represented through various chemical notation systems, providing standardized methods for identification and reference:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClO |

| SMILES Notation | C1CCC(CC1)OCCl |

| InChI | InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 |

| InChIKey | GYCLGFVWNVHUPA-UHFFFAOYSA-N |

| CAS Number | 3587-62-0 |

| EINECS Number | 680-118-2 |

These structural identifiers provide essential information for database searches and compound registration in chemical inventories .

Physical Properties and Spectroscopic Data

The physical state of chloromethyl cyclohexyl ether at room temperature is liquid. Mass spectrometry data reveals predictable fragmentation patterns that can be used for identification and quantification of the compound in analytical applications.

Table 1: Predicted Collision Cross Section Data for Various Adducts of Chloromethyl Cyclohexyl Ether

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.07277 | 128.4 |

| [M+Na]⁺ | 171.05471 | 140.4 |

| [M+NH₄]⁺ | 166.09931 | 138.5 |

| [M+K]⁺ | 187.02865 | 133.0 |

| [M-H]⁻ | 147.05821 | 130.9 |

| [M+Na-2H]⁻ | 169.04016 | 134.7 |

| [M]⁺ | 148.06494 | 131.0 |

| [M]⁻ | 148.06604 | 131.0 |

These collision cross-section values provide important data for identification and characterization of the compound using ion mobility mass spectrometry techniques .

Synthesis and Preparation Methods

The preparation of chloromethyl cyclohexyl ether follows synthetic routes common to the broader class of chloromethyl ethers. Based on established methodologies, the compound can be synthesized through the reaction of cyclohexanol with formaldehyde (often as paraformaldehyde) in the presence of hydrogen chloride gas.

Laboratory Synthesis Protocol

The synthesis typically involves:

-

Combining cyclohexanol with paraformaldehyde in a 1:1 molar ratio

-

Adding a catalytic amount of potassium hydroxide (approximately 1 mg)

-

Heating the mixture to 60-80°C until homogeneity is achieved

-

Introducing dry hydrogen chloride gas to the reaction mixture

-

Separating the resulting water layer from the ether product

-

Drying the product over anhydrous calcium chloride

-

Purifying through fractional distillation under reduced pressure (2-7 mm)

The reaction proceeds according to the following mechanism:

HCHO + C₆H₁₁OH → CH₂OH-O-C₆H₁₁

CH₂OH-O-C₆H₁₁ + HCl → ClCH₂-O-C₆H₁₁ + H₂O

This synthetic approach must be conducted with careful exclusion of water to prevent hydrolysis of the product .

Chemical Reactivity and Applications

Chloromethyl cyclohexyl ether exhibits reactivity patterns characteristic of chloromethyl ethers, with the chlorine atom serving as a good leaving group that facilitates various synthetic transformations.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions due to the electronegativity of the chlorine atom and the adjacent oxygen. Notable reactions include:

-

Formation of nitriles through reaction with cuprous cyanide:

ClCH₂-O-C₆H₁₁ + CuCN → NC-CH₂-O-C₆H₁₁ + CuCl -

Subsequent hydrolysis of nitriles to form amides and carboxylic acids:

NC-CH₂-O-C₆H₁₁ + H₂O → H₂N-CO-CH₂-O-C₆H₁₁

H₂N-CO-CH₂-O-C₆H₁₁ + H₂O → HOOC-CH₂-O-C₆H₁₁ + NH₃

Formation of Formal Derivatives

Chloromethyl cyclohexyl ether can react with alcohols to form formal derivatives (acetals):

ClCH₂-O-C₆H₁₁ + R-OH → CH₂(O-C₆H₁₁)(OR) + HCl

This provides a convenient method for preparing mixed formals while avoiding side reactions that might occur when mixing formaldehyde directly with different alcohols .

Hydrolysis Reactions

In neutral or alkaline conditions, chloromethyl cyclohexyl ether undergoes hydrolysis:

ClCH₂-O-C₆H₁₁ + H₂O → HOCH₂-O-C₆H₁₁ + HCl

HOCH₂-O-C₆H₁₁ → HCHO + C₆H₁₁OH

This hydrolysis reaction first forms an unstable hemiacetal that subsequently decomposes into formaldehyde and cyclohexanol .

Comparative Analysis with Related Compounds

Chloromethyl cyclohexyl ether belongs to the broader family of chloromethyl ethers, which includes compounds such as chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME). These related compounds share similar structural features but differ in their reactivity and toxicological profiles.

Structural Comparison

Table 2: Comparison of Chloromethyl Ethers

| Compound | Molecular Formula | Structure | Primary Application |

|---|---|---|---|

| Chloromethyl Cyclohexyl Ether | C₇H₁₃ClO | ClCH₂-O-C₆H₁₁ | Chemical synthesis |

| Chloromethyl Methyl Ether | C₂H₅ClO | ClCH₂-O-CH₃ | Chemical intermediate |

| Bis(chloromethyl) Ether | C₂H₄Cl₂O | ClCH₂-O-CH₂Cl | Industrial chemical |

While chloromethyl methyl ether and bis(chloromethyl) ether have been extensively studied and documented as carcinogens, with established links to respiratory cancers in occupational settings , the carcinogenic potential of chloromethyl cyclohexyl ether requires further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume